6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide: A Privileged Scaffold for Serine Protease Inhibition
6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide: A Privileged Scaffold for Serine Protease Inhibition
Topic: Chemical Properties & Application Profile of 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide Content Type: Technical Whitepaper / Pharmacophore Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide represents a high-value chemotype. This molecule combines the rigid, planar architecture of the imidazo[1,2-a]pyridine core with two critical functional modifications: a C3-carboximidamide (amidine) moiety serving as a potent arginine mimetic, and a C6-fluorine atom designed to modulate metabolic stability and electronic distribution.
This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, physicochemical profile, and mechanistic utility in targeting the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, uPA).
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The molecule is an amphiphilic cation at physiological pH. The imidazo[1,2-a]pyridine core provides a lipophilic scaffold that positions the highly basic amidine group for ionic interactions.
Structural Specifications
-
IUPAC Name: 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide
-
Molecular Formula: C
H FN -
Molecular Weight: 178.17 g/mol (Free base)
-
Core Scaffold: Imidazo[1,2-a]pyridine (fused 5,6-bicyclic heterocycle)
Predicted Physicochemical Properties
The following data points are derived from structure-activity relationship (SAR) extrapolations of the imidazo[1,2-a]pyridine class.
| Property | Value (Approx.) | Technical Insight |
| pKa (Amidine) | 11.0 – 11.5 | Highly basic; exists as a cation (>99%) at pH 7.4. Forms stable salts (HCl, mesylate). |
| pKa (Ring N1) | 2.5 – 3.0 | Weakly basic. The C6-Fluorine (EWG) lowers the pKa of the bridgehead nitrogen relative to the unsubstituted parent. |
| LogP | 0.2 – 0.5 | Low lipophilicity due to the charged amidine, ensuring high aqueous solubility. |
| PSA (Polar Surface Area) | ~65 Ų | Favorable for membrane permeability if the amidine is masked (prodrug) or balanced by lipophilic tails. |
| H-Bond Donors | 3 | Amidine group (-NH, -NH |
| H-Bond Acceptors | 2 | Ring N1 and Amidine imine nitrogen. |
Synthetic Methodology
Standardized Protocol for Research Scale (10g)
The synthesis utilizes a robust Cyclization-Functionalization strategy. Direct installation of the amidine is challenging; therefore, the route proceeds via a nitrile intermediate utilizing the Pinner Reaction .
Reaction Scheme (DOT Visualization)
Figure 1: Step-wise synthetic pathway from commercially available starting materials to the target amidine.[1]
Detailed Protocol
Step 1: Core Formation
-
Dissolve 2-amino-5-fluoropyridine (1.0 eq) in Ethanol.
-
Add Chloroacetaldehyde (1.5 eq, 50% aq. solution) and NaHCO
(2.0 eq). -
Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
-
Concentrate, neutralize with aq. NaOH, and extract with DCM.
-
Checkpoint: The 6-fluoroimidazo[1,2-a]pyridine intermediate should be a tan solid.
Step 2: Vilsmeier-Haack Formylation
-
Cool DMF (5 vol) to 0°C. Dropwise add POCl
(1.2 eq). Stir 30 min to form the Vilsmeier reagent. -
Add the Step 1 product (dissolved in minimal DMF).
-
Heat to 60°C for 3 hours.
-
Quench into ice water; basify to pH 8. The 3-formyl derivative precipitates.
Step 3: Nitrile Conversion
-
React the aldehyde with Hydroxylamine HCl (1.1 eq) in Ethanol/Pyridine to form the oxime.
-
Reflux the oxime in Acetic Anhydride to effect dehydration to the nitrile (3-CN).
Step 4: Pinner Amidination (Critical Step)
-
Dissolve the 3-cyano intermediate in anhydrous Ethanol.
-
Bubble dry HCl gas through the solution at 0°C until saturation.
-
Stir at RT for 24h to form the imidate ester hydrochloride (precipitate).
-
Filter the imidate salt under inert atmosphere (hygroscopic).
-
Resuspend in anhydrous Methanol and treat with excess Ammonia (7N in MeOH).
-
Stir 12h. Concentrate and recrystallize from EtOH/Et
O.
Mechanistic Pharmacology: The "Arginine Mimic"
This molecule is designed primarily as a P1 fragment for serine proteases. The biological activity is driven by the amidine group's ability to form a salt bridge with the catalytic aspartate residue deep in the S1 pocket.
Binding Mode Analysis
-
Target Class: Trypsin-like Serine Proteases (Factor Xa, Thrombin, Kallikrein).
-
Key Interaction (S1 Pocket): The protonated amidine group forms a bidentate hydrogen bond and an electrostatic salt bridge with Asp189 (chymotrypsin numbering) at the bottom of the S1 specificity pocket.
-
Role of Fluorine (C6):
-
Metabolic Blocking: The C6 position is para to the bridgehead nitrogen, a site prone to oxidative metabolism. Fluorine blocks this, extending half-life (
). -
Electronic Modulation: Fluorine withdraws electron density from the ring system, increasing the acidity of the C2-proton and potentially strengthening
-stacking interactions with aromatic residues (e.g., Trp215) in the active site.
-
Interaction Diagram
Figure 2: Schematic representation of the ligand-receptor interaction within the S1 pocket of a serine protease.
Handling, Stability, and Safety
-
Storage: The free base is stable but may absorb CO
from the air. Store as the Hydrochloride (HCl) or Methanesulfonate salt for optimal stability. -
Hygroscopicity: Amidine salts are typically hygroscopic. Store in a desiccator at -20°C.
-
Solubility:
-
Water: High (>10 mg/mL for HCl salt).
-
DMSO: Soluble.
-
Non-polar solvents (Hexane/EtOAc): Insoluble.
-
-
Safety: Treat as a potential irritant. The biological activity suggests potential anticoagulant properties; avoid inhalation or contact with open wounds.
References
-
Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery
-
Synthetic Routes (Groebke-Blackburn-Bienaymé & Pinner)
- Title: "Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Source: RSC Advances / Chemical Communic
-
URL:[Link]
-
Fluorine in Medicinal Chemistry
-
Amidine Functionality in Protease Inhibitors
- Title: "Design and synthesis of potent and selective Factor Xa inhibitors"
- Source: Journal of Medicinal Chemistry (General Reference for Amidine-S1 interactions)
-
URL:[Link]
Sources
- 1. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. journalajocs.com [journalajocs.com]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1235993-31-3|6-Fluoroimidazo[1,2-a]pyridin-3-amine|BLD Pharm [bldpharm.com]
